![molecular formula C26H22N4O2 B2900281 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide CAS No. 1251572-04-9](/img/no-structure.png)

2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

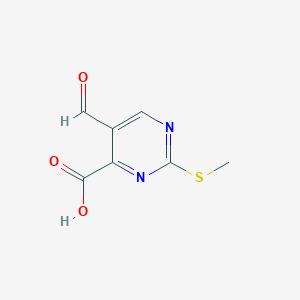

2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.

BenchChem offers high-quality 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticonvulsant and Analgesic Agent

This compound has been studied for its potential use as an anticonvulsant and analgesic agent . It has shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. Additionally, its antinociceptive activity, which refers to its ability to block the sensation of pain, has been investigated using the formalin model of tonic pain. This suggests its potential application in the treatment of conditions like epilepsy and neuropathic pain.

Interaction with Neuronal Channels

The compound’s interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been determined . This interaction is crucial because it can influence the compound’s therapeutic effects and side effects. Understanding these interactions can lead to the development of new drugs that target these channels, which are important in various neurological disorders.

Neuropharmacology

In neuropharmacology, the compound’s affinity for GABA A and TRPV1 receptors has been explored . These receptors play significant roles in the central nervous system, affecting processes like anxiety, pain perception, and inflammation. Research into this compound could contribute to the development of new treatments for anxiety disorders and chronic pain.

Photostability Studies

The compound’s structural analogs have been used in photostability studies . These studies are essential for developing new materials with stable optical properties, which can be used in various applications, including fluorescent dyes and light-emitting diodes (LEDs).

Metal Complexation

Research has been conducted on the compound’s ability to form complexes with transition metals . This property is valuable in the field of dyestuff technology, where metal-dye complexes are used for coloring materials. It also has implications for environmental chemistry, as such complexes can be used in sensors for detecting metal ions.

Antiviral Research

Derivatives of the compound have been synthesized and tested for their antiviral activity . This research is crucial, especially in the context of emerging viral diseases. The development of new antiviral agents is a significant area of study, and this compound’s derivatives could contribute to this field.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide' involves the reaction of 2-chlorobenzoyl chloride with N-methyl-N-(2-hydroxyethyl)acetamide to form 2-(2-chlorophenyl)-N-methyl-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with 5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazole-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "N-methyl-N-(2-hydroxyethyl)acetamide", "5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazole-3-carboxylic acid" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is reacted with N-methyl-N-(2-hydroxyethyl)acetamide in the presence of a base such as triethylamine to form 2-(2-chlorophenyl)-N-methyl-N-(2-hydroxyethyl)acetamide.", "Step 2: 5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is then added to the reaction mixture and the mixture is heated to form the final product, 2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide." ] } | |

CAS番号 |

1251572-04-9 |

製品名 |

2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide |

分子式 |

C26H22N4O2 |

分子量 |

422.488 |

IUPAC名 |

N-benzyl-2-(3,4-dimethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O2/c1-16-8-10-20(12-17(16)2)30-26(32)22-15-27-23-11-9-19(13-21(23)24(22)29-30)25(31)28-14-18-6-4-3-5-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |

InChIキー |

NGHIKTIYHDKEMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900199.png)

![N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2900202.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2900203.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2900205.png)

![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2900208.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![Tricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2900214.png)

![Methyl (E)-4-oxo-4-[2-(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)morpholin-4-yl]but-2-enoate](/img/structure/B2900215.png)

![4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2900216.png)